molecular formula C9H15N3O3S B2846238 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide CAS No. 1797159-16-0

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide

Cat. No. B2846238
CAS RN: 1797159-16-0
M. Wt: 245.3
InChI Key: NTGYZPZVYBIEGT-UHFFFAOYSA-N
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Description

The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, a 1H-pyrazol-4-yl group, and a methanesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydro-2H-pyran ring and the 1H-pyrazol ring are likely to be planar structures, while the methanesulfonamide group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyran and pyrazol rings might undergo reactions typical of heterocyclic compounds, while the methanesulfonamide group could participate in a variety of reactions involving the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Coordination Chemistry and Ligand Design

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide is related to a class of compounds that have seen extensive study in coordination chemistry, particularly in the design of ligands for metal coordination. These compounds, including poly(1H-pyrazol-1-yl)methanes, play a critical role in the synthesis and structural study of metal complexes. For instance, tris and tetrakis (1H-pyrazol-1-yl)methanes have demonstrated significant potential in creating novel ligands that can bind to metal centers in diverse coordination geometries. This versatility is pivotal for applications ranging from catalysis to materials science (Alkorta et al., 2017; Silva et al., 2019).

Organometallic Synthesis and Reactivity

The reactivity of similar pyrazolyl methanesulfonamide compounds has been explored in organometallic chemistry, where they serve as ligands to form complexes with various metals. These complexes have been studied for their structural characteristics and potential applications in catalysis and organic synthesis. For example, the synthesis of organotin bis(pyrazol-1-yl)methane-tetracarboxylates and tris(pyrazol-1-yl)methane-hexacarboxylates has illustrated the utility of these ligands in creating complexes with interesting structural properties and potential reactivity (Li et al., 2014).

Photoluminescent Materials

Compounds within the same family have found applications in the development of photoluminescent materials. The design and synthesis of bis(pyrazol-1-yl)methane derivatives, for instance, have led to the creation of complexes with zinc(II) that exhibit intriguing photophysical properties. These properties are crucial for the development of new materials with potential applications in sensing, light-emitting devices, and photovoltaics (Wang et al., 2015).

Catalysis and Polymerization

The ability of pyrazolyl methanesulfonamide derivatives to act as ligands in catalytic systems has also been investigated. For example, iron(II) and zinc(II) complexes with tetradentate bis(pyrazolyl)methane ligands have been explored as catalysts for the ring-opening polymerization of rac-lactide. These studies are fundamental for understanding how variations in ligand structure can influence catalytic activity and selectivity, offering pathways to more efficient and environmentally friendly polymer synthesis processes (Herber et al., 2017).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with various biological targets depending on the specific functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its biological activity. It could potentially be used in drug discovery, materials science, or other areas of chemistry .

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-16(13,14)11-8-6-10-12(7-8)9-2-4-15-5-3-9/h6-7,9,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGYZPZVYBIEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN(N=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide

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